![molecular formula C22H23ClN2O3S B2740714 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide CAS No. 893285-79-5](/img/structure/B2740714.png)
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the cyclopentyl group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. A common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound followed by cyclization . The sulfonyl group could potentially be introduced via a sulfonation reaction . The cyclopentyl group could be attached via a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group would contribute a bicyclic structure, with the benzene ring providing aromatic stability. The sulfonyl group would likely contribute to the polarity of the molecule, and the cyclopentyl group would add a cyclical structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The indole group is known to undergo electrophilic aromatic substitution reactions . The sulfonyl group could potentially undergo reactions with nucleophiles, leading to the replacement of the sulfur-oxygen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the sulfonyl group would likely make the compound polar, and it may be soluble in polar solvents . The aromatic indole group could contribute to the compound’s UV-visible absorption spectrum .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Neuroprotective Investigations
Considering the indole scaffold’s relevance to neurological disorders, researchers might explore SUVN-G3031’s neuroprotective effects.
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-17-7-5-6-16(12-17)15-29(27,28)21-13-25(20-11-4-3-10-19(20)21)14-22(26)24-18-8-1-2-9-18/h3-7,10-13,18H,1-2,8-9,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRNAWKQVGWMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.